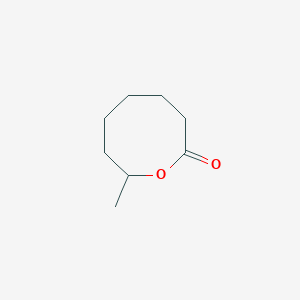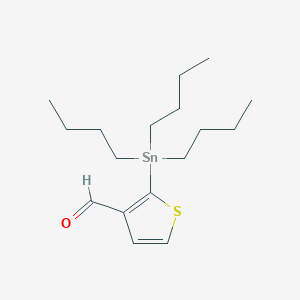![molecular formula C26H30NO2P B14296201 Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate CAS No. 112305-77-8](/img/structure/B14296201.png)
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate is an organophosphorous compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group, a pentylamino substituent, and a phenylphosphinate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate can be synthesized through a multi-step process involving the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . The reaction conditions typically require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Applications De Recherche Scientifique
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate include:
- Ethyl phenylphosphinate
- Diphenylphosphinic acid
- Phenylphosphinic acid ethyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the fluorenyl group and pentylamino substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
112305-77-8 |
|---|---|
Formule moléculaire |
C26H30NO2P |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
9-[ethoxy(phenyl)phosphoryl]-N-pentylfluoren-9-amine |
InChI |
InChI=1S/C26H30NO2P/c1-3-5-13-20-27-26(30(28,29-4-2)21-14-7-6-8-15-21)24-18-11-9-16-22(24)23-17-10-12-19-25(23)26/h6-12,14-19,27H,3-5,13,20H2,1-2H3 |
Clé InChI |
QVCKVNFLBAZSGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(C4=CC=CC=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


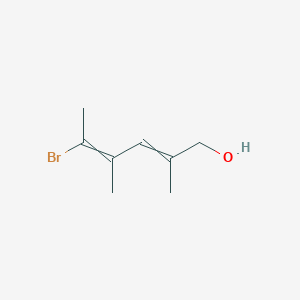
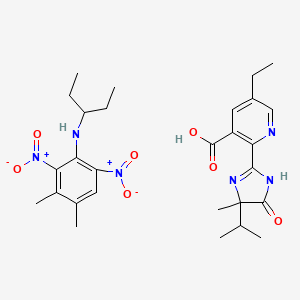
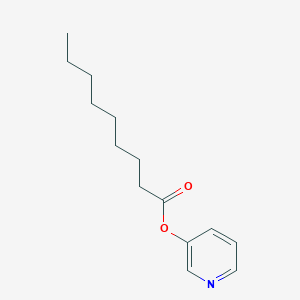
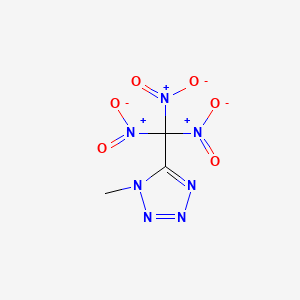
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
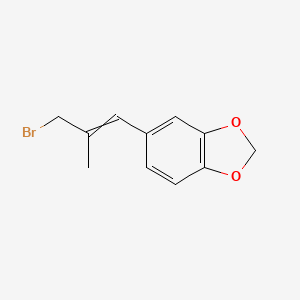
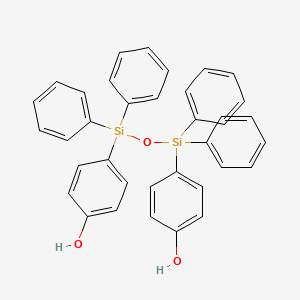
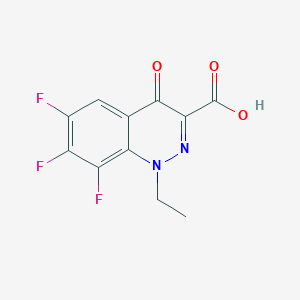
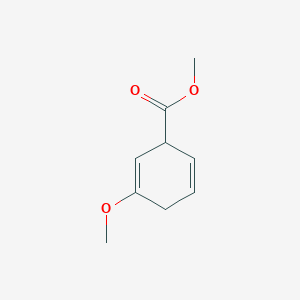

![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)
